1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanophenyl group, a triazinyl group, and a urea linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the cyanophenyl intermediate, followed by the introduction of the triazinyl group through nucleophilic substitution reactions. The final step involves the formation of the urea linkage under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The cyanophenyl and triazinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with modified functional groups.
Scientific Research Applications
1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazinyl group, in particular, is known for its ability to interact with nucleic acids and proteins, potentially influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl N-(2,4-Dimethylphenyl)carbamate: Another compound with a cyanophenyl group, used in similar research applications.
1-(3-Cyanophenyl)-3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)urea: A structurally related compound with similar functional groups and reactivity.
Uniqueness
1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
50699-38-2 |
---|---|
Molecular Formula |
C22H28N8O4S |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
1-(3-cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea;ethanesulfonic acid |
InChI |
InChI=1S/C20H22N8O.C2H6O3S/c1-20(2)27-17(22)26-18(23)28(20)16-8-4-6-14(10-16)12-24-19(29)25-15-7-3-5-13(9-15)11-21;1-2-6(3,4)5/h3-10H,12H2,1-2H3,(H2,24,25,29)(H4,22,23,26,27);2H2,1H3,(H,3,4,5) |
InChI Key |
PYYVYSCJJCGKQS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=CC(=C2)CNC(=O)NC3=CC=CC(=C3)C#N)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.